![molecular formula C18H16OS B14275437 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol CAS No. 138510-42-6](/img/structure/B14275437.png)
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol is an organic compound that belongs to the class of naphthols This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group and a vinyl group attached to a dimethylthiophene moiety
Preparation Methods
The synthesis of 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with an appropriate acylating agent, followed by a series of reactions to introduce the naphthalene and hydroxyl groups. The reaction conditions typically involve the use of metal chlorides such as aluminum chloride or titanium tetrachloride as catalysts . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol depends on its specific application. In organic electronics, its function is related to its ability to absorb and emit light, which is influenced by the electronic structure of the naphthalene and thiophene rings. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol can be compared with other similar compounds, such as:
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalene: Lacks the hydroxyl group, which may affect its reactivity and applications.
2-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-1-ol: Positional isomer with different properties due to the location of the hydroxyl group.
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]benzene: Contains a benzene ring instead of a naphthalene ring, leading to different electronic and photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties.
Properties
CAS No. |
138510-42-6 |
|---|---|
Molecular Formula |
C18H16OS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-[1-(2,5-dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16OS/c1-11-10-16(13(3)20-11)12(2)18-15-7-5-4-6-14(15)8-9-17(18)19/h4-10,19H,2H2,1,3H3 |
InChI Key |
NPNMBEVATSKXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=C)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
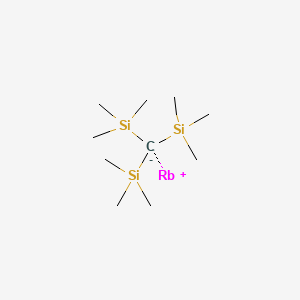
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
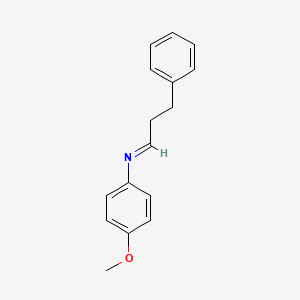
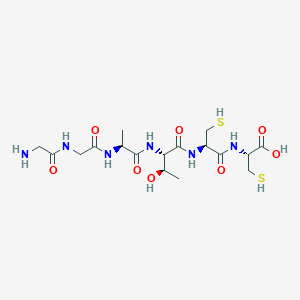
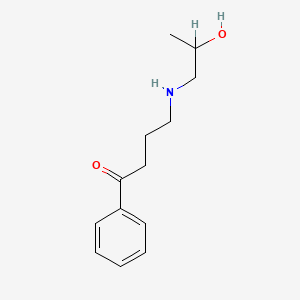
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
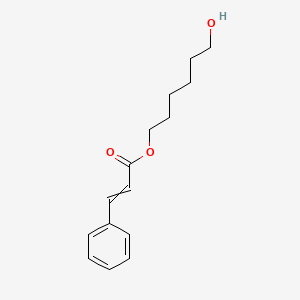
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
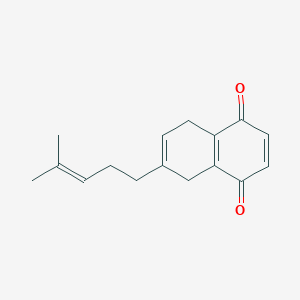
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)

![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
